molecular formula C12H13N5O2 B5712569 ethyl 4-amino-6-anilino-1,3,5-triazine-2-carboxylate

ethyl 4-amino-6-anilino-1,3,5-triazine-2-carboxylate

Cat. No. B5712569
M. Wt: 259.26 g/mol
InChI Key: HUVIMFBFGBLGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of ethyl 4-amino-6-anilino-1,3,5-triazine-2-carboxylate and related compounds involves regioselective synthesis procedures. For example, ethyl 1,2,4-triazine-5-carboxylates were prepared by heating specific hydrazones with ammonium acetate in acetic acid, showing high regioselectivity and confirming the absence of isomer formations through NMR studies (Ohsumi & Neunhoeffer, 1992).

Molecular Structure Analysis

Molecular structure characterization is essential for understanding the compound's interactions and reactions. For related compounds, structural elucidation has been achieved through various spectroscopic methods, including NMR, HRMS, and FTIR, which provide detailed insights into the compound's molecular framework (Lil, 2015).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives are diverse. For instance, the compound has been used in cyclocondensation reactions, highlighting the selectivity switch of benzothiazole-2-carboxylates versus benzazine-3-ones/benzazine-2,3-diones, which offers insights into the compound's reactivity and potential applications in synthesis (Dhameliya et al., 2017).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, play a significant role in its application and handling. Studies on related compounds have utilized single-crystal X-ray diffraction to determine the crystalline structure, providing valuable information on the compound's physical characteristics (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, are crucial for the application of this compound in various fields. Investigations into related triazine compounds have provided insights into their reactivity patterns, such as the unexpected reaction mechanisms and the formation of novel derivatives with potential applications (Ledenyova et al., 2018).

properties

IUPAC Name

ethyl 4-amino-6-anilino-1,3,5-triazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-2-19-10(18)9-15-11(13)17-12(16-9)14-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVIMFBFGBLGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=N1)NC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.